molecular formula C11H15NO3 B15295817 2-Methyl-5-oxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxylic acid

2-Methyl-5-oxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxylic acid

Cat. No.: B15295817
M. Wt: 209.24 g/mol
InChI Key: PGZVOZPAPXWLDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-oxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxylic acid is a heterocyclic compound with a unique structure that includes a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-oxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with cyclic ketones in the presence of acid catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-oxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-oxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methyl-5-oxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structurally related compound with a wide range of applications in medicinal chemistry.

    Isoquinoline: Another similar compound with distinct chemical properties and applications.

    Tetrahydroquinoline: Shares a similar core structure but differs in the degree of saturation and functional groups.

Uniqueness

2-Methyl-5-oxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both a ketone and a carboxylic acid group

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-methyl-5-oxo-2,3,4,6,7,8-hexahydro-1H-quinoline-4-carboxylic acid

InChI

InChI=1S/C11H15NO3/c1-6-5-7(11(14)15)10-8(12-6)3-2-4-9(10)13/h6-7,12H,2-5H2,1H3,(H,14,15)

InChI Key

PGZVOZPAPXWLDH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(N1)CCCC2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.